
(2R)-butane-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-butane-2-thiol is an organic compound with the molecular formula C4H10S. It is a chiral thiol, meaning it contains a sulfur atom bonded to a carbon atom, and it has a specific three-dimensional arrangement. This compound is known for its strong, unpleasant odor, which is characteristic of many thiols. Thiols are sulfur analogs of alcohols, where the oxygen atom in the hydroxyl group is replaced by a sulfur atom.
准备方法
Synthetic Routes and Reaction Conditions
(2R)-butane-2-thiol can be synthesized through various methods. One common approach involves the reaction of (2R)-butan-2-ol with hydrogen sulfide (H2S) in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction typically occurs under mild conditions, with the temperature maintained around 100°C. Another method involves the reduction of (2R)-butane-2-sulfonyl chloride using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of (2R)-butane-2-sulfonyl chloride. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas (H2) under high pressure. The reaction is carried out at elevated temperatures, typically around 150-200°C, to achieve high yields.
化学反应分析
Types of Reactions
(2R)-butane-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides, such as (2R)-butane-2-disulfide, using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced to (2R)-butane-2-ol using reducing agents like sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups. For example, it can react with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, such as methyl iodide (CH3I), in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (2R)-butane-2-disulfide.
Reduction: (2R)-butane-2-ol.
Substitution: Thioethers, such as (2R)-butane-2-methylthioether.
科学研究应用
(2R)-butane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound is used in studies involving thiol-disulfide exchange reactions, which are important in protein folding and redox biology.
Medicine: this compound is investigated for its potential use in drug development, particularly in designing thiol-containing drugs that can modulate redox states in cells.
Industry: It is used as an odorant in natural gas to detect leaks due to its strong smell. Additionally, it is employed in the production of certain polymers and resins.
作用机制
The mechanism of action of (2R)-butane-2-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. In biological systems, the thiol group can interact with cysteine residues in proteins, leading to the formation or breaking of disulfide bonds. This interaction can modulate protein function and activity. The compound can also act as a nucleophile, participating in substitution reactions with electrophiles.
相似化合物的比较
Similar Compounds
(2S)-butane-2-thiol: The enantiomer of (2R)-butane-2-thiol, with similar chemical properties but different biological activity due to its chiral nature.
Ethanethiol: A smaller thiol with a similar odor but different reactivity due to its shorter carbon chain.
Propane-2-thiol: Another thiol with a similar structure but one less carbon atom.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution studies. Its specific three-dimensional arrangement allows it to interact differently with biological molecules compared to its enantiomer, (2S)-butane-2-thiol. This property is particularly important in drug development, where the chirality of a molecule can significantly impact its efficacy and safety.
属性
分子式 |
C4H10S |
|---|---|
分子量 |
90.19 g/mol |
IUPAC 名称 |
(2R)-butane-2-thiol |
InChI |
InChI=1S/C4H10S/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m1/s1 |
InChI 键 |
LOCHFZBWPCLPAN-SCSAIBSYSA-N |
手性 SMILES |
CC[C@@H](C)S |
规范 SMILES |
CCC(C)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)
![(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)
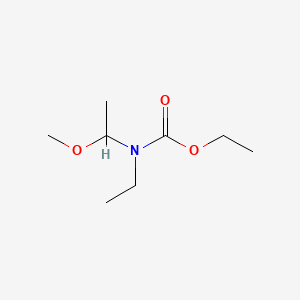
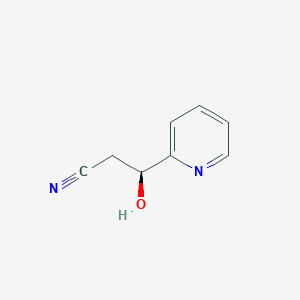
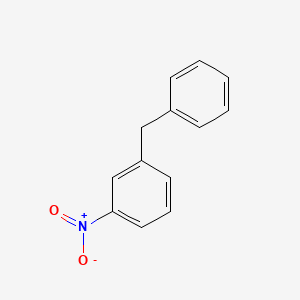
![1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one](/img/structure/B13807665.png)
![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
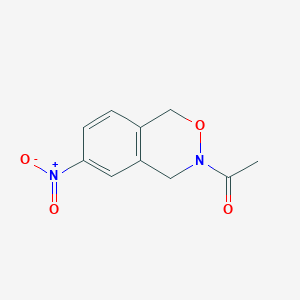
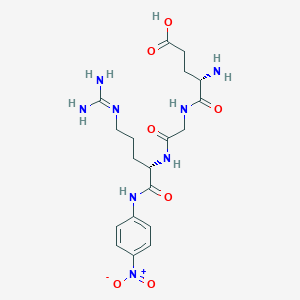
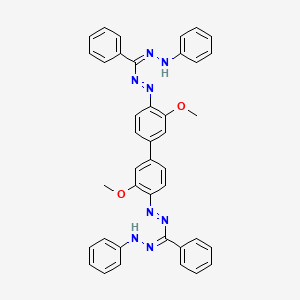
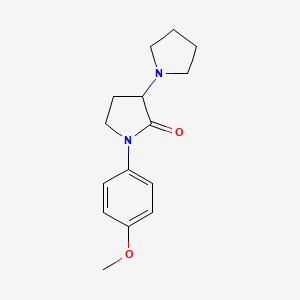

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)
